1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene
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Overview
Description
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, ethylaminomethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative and introduce the bromine and ethylaminomethyl groups through a series of substitution reactions. For instance, the bromination of a fluorobenzene derivative can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The ethylaminomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbenzene: Similar in structure but lacks the ethylaminomethyl and fluorine groups.
1-Bromo-3-methyl-2-butene: Contains a bromine and a methyl group but has a different overall structure.
1-Bromo-3-nitrobenzene: Contains a bromine and a nitro group, used in different applications.
Uniqueness
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is unique due to the presence of both ethylaminomethyl and fluorine groups, which confer specific chemical and biological properties. These groups enhance the compound’s reactivity and potential for use in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNGOKGZQVRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742810 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-08-6 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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